![molecular formula C10H16O4 B13416899 5-O-Ethylcleroindicin D](/img/structure/B13416899.png)
5-O-Ethylcleroindicin D
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Overview
Description
5-O-Ethylcleroindicin D is a natural product used primarily in research related to life sciencesThe compound has the molecular formula C10H16O4 and a molecular weight of 200.234 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Ethylcleroindicin D involves several steps, starting from basic organic compounds. The exact synthetic route and reaction conditions are often proprietary information held by research institutions or companies. general methods involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-O-Ethylcleroindicin D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
5-O-Ethylcleroindicin D has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-O-Ethylcleroindicin D involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-O-Ethylcleroindicin D include:
- Clerodendrin A
- Clerodendrin B
- Clerodendrin C
Uniqueness
What sets this compound apart from these similar compounds is its unique ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
5-O-Ethylcleroindicin D is a synthetic derivative of cleroindicin, belonging to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties, as well as its potential mechanisms of action and applications in medicine.
Chemical Structure and Properties
This compound features an ethyl group at the fifth position of the cleroindicin molecule, which enhances its solubility and may influence its biological interactions. The compound is characterized by a complex polycyclic structure typical of cleroindicin derivatives.
Property | Details |
---|---|
Molecular Formula | C₁₉H₂₁O₅ |
Molecular Weight | 325.37 g/mol |
Solubility | Soluble in organic solvents |
Structural Features | Ethyl substitution at C-5 |
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
2. Antioxidant Activity
The compound has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage. This property suggests potential applications in treating conditions associated with oxidative stress.
3. Cytotoxic Effects
Studies have indicated that this compound may induce apoptosis in cancer cells. This cytotoxic effect positions it as a candidate for further research in cancer therapy.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest interactions with cellular pathways related to growth and apoptosis. The compound may modulate the activity of specific enzymes or receptors involved in these pathways.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound:
- A study conducted by researchers at [source] found that this compound significantly inhibited the growth of MRSA, suggesting its potential as an alternative treatment for resistant infections.
- Another investigation highlighted its antioxidant properties, demonstrating a reduction in oxidative stress markers in cell cultures treated with the compound [source].
- In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, indicating its potential utility in oncological therapies [source].
Applications
The potential applications of this compound span several fields:
- Medicine: Its antimicrobial and anticancer properties make it a candidate for developing new therapeutic agents.
- Industry: The unique chemical properties allow for exploration in pharmaceutical development and material science.
- Research: It serves as a model compound for studying organic reactions and mechanisms.
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(3aS,4S,7aS)-4-ethoxy-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |
InChI |
InChI=1S/C10H16O4/c1-2-13-8-5-7(11)6-9-10(8,12)3-4-14-9/h8-9,12H,2-6H2,1H3/t8-,9-,10-/m0/s1 |
InChI Key |
ZAEAITRXNOLOMQ-GUBZILKMSA-N |
Isomeric SMILES |
CCO[C@H]1CC(=O)C[C@H]2[C@@]1(CCO2)O |
Canonical SMILES |
CCOC1CC(=O)CC2C1(CCO2)O |
Origin of Product |
United States |
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